molecular formula C27H27NO4 B2720228 3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid CAS No. 2241129-65-5

3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid

Cat. No. B2720228
CAS RN: 2241129-65-5
M. Wt: 429.516
InChI Key: GTKJSYJRWWBMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid” is a white to light yellow crystalline powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code provided . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information.


Physical And Chemical Properties Analysis

This compound is a white to light yellow crystalline powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF . The melting point is 150-151°C .

Scientific Research Applications

Peptide Synthesis and Modification

The Fmoc group is widely utilized in the synthesis of peptides, serving as a protective group for amino acids during the assembly process. It is particularly valued for its ease of removal under mild basic conditions, which preserves the integrity of the peptide chain. For instance, a study detailed the use of Fmoc-protected amino acids in developing novel hydrogelators and biomaterials, highlighting the group's importance in biomedical research and industry due to its structural and supramolecular properties (Bojarska et al., 2020). Another research explored the synthesis of N-alkylhydroxamic acids through a solid-phase approach utilizing Fmoc-protected hydroxylamines, demonstrating the versatility of Fmoc chemistry in creating structurally diverse molecules (Mellor & Chan, 1997).

Material Science

In the realm of material science, the Fmoc group's derivatives have been instrumental in developing new materials with specific properties. A study synthesized a dimethacrylate monomer using a Fmoc-protected compound for root canal filling materials, showcasing the potential of Fmoc chemistry in dental applications (Liu et al., 2006). Additionally, Fmoc-based organic sensitizers have been engineered for solar cell applications, achieving high incident photon-to-current conversion efficiency, indicating the Fmoc group's contribution to renewable energy technologies (Kim et al., 2006).

Chemical Synthesis and Characterization

The Fmoc group is also pivotal in chemical synthesis, offering a chemoselective procedure for introducing protective groups into various molecules. A technique was developed for the rapid and efficient introduction of the Fmoc group into amines, acids, alcohols, and other functional groups, proving its utility in synthetic chemistry (Soley & Taylor, 2019). This versatility facilitates the creation of complex organic molecules with potential applications in pharmaceuticals and materials science.

Safety and Hazards

The compound is labeled as an irritant . As with all chemicals, it should be handled with care, using appropriate personal protective equipment.

properties

IUPAC Name

3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4/c1-27(2,25(29)30)15-18-11-13-19(14-12-18)16-28-26(31)32-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,24H,15-17H2,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKJSYJRWWBMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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